molecular formula C16H32O B013417 (Z)-11-Hexadecen-1-ol CAS No. 56683-54-6

(Z)-11-Hexadecen-1-ol

Cat. No. B013417
CAS RN: 56683-54-6
M. Wt: 240.42 g/mol
InChI Key: RHVMNRHQWXIJIS-WAYWQWQTSA-N
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Description

Synthesis Analysis

The synthesis of (Z)-11-Hexadecen-1-ol and its derivatives involves complex chemical processes that aim to achieve high stereoisomeric purity. A stereospecific synthesis mentioned involves the coupling of ω-functionalized 1-alkynes with (Z)- or (E)-1-iodo-1-alkenes, utilizing catalytic amounts of palladium and copper iodide under phase transfer conditions (Rossi & Carpita, 1983). Furthermore, an efficient synthesis method for related pheromone components from commercially available materials showcases the compound's accessibility for research and application (Liu et al., 2019).

Scientific Research Applications

  • Reduction of Bollworm Captures : Z11-16:OH reduces the capture of bollworms in traps, indicating its role in bollworm behavior and potential application in pest control strategies (Shaver, Lopez, & Hartstack, 1982).

  • Attractant for Male Moths : This compound is a potent olfactory stimulant for male moths of the species Heliothis armigera, showing its effectiveness as an attractant in field conditions (Piccardi et al., 1977).

  • Attractant for Clover Cutworm : A mixture of Z-11-hexadecen-1-ol acetate and Z11-16:OH is a specific attractant for the adult male clover cutworm, Scotogramma trofolii (Struble & Swailes, 1975).

  • Pheromone in Cranberry Girdlers : This compound is found in female cranberry girdlers and can attract females to traps in grass seed fields (McDonough & Kamm, 1979).

  • Enhancement of Tobacco Budworm Trap Catches : Z11-16:OH significantly increases trap catches of tobacco budworm males when added to pheromone blends (Shaver, Hendricks, & Lopez, 1989).

  • Sex Pheromone Component in Tobacco Budworm Moth : It is a component of the sex pheromone of the female tobacco budworm moth, Heliothis virescens, and is more attractive to males than previously reported mixtures (Klun et al., 2004).

properties

IUPAC Name

(Z)-hexadec-11-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVMNRHQWXIJIS-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041191
Record name (Z)-Hexadec-11-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-11-Hexadecen-1-ol

CAS RN

56683-54-6
Record name (Z)-11-Hexadecenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56683-54-6
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Record name Virelure
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hexadecen-1-ol, (11Z)-
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Record name (Z)-Hexadec-11-en-1-ol
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Record name (Z)-hexadec-11-en-1-ol
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Record name VIRELURE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
449
Citations
PEA Teal, JH Tumlinson, JR McLaughlin… - The Canadian …, 1984 - cambridge.org
Fourteen and 16 carbon saturated and monounsaturated aldehydes have been identified as sex pheromone components for the four. species of Heliothis studied to date (Nesbitt et al. …
C Quero, TC Baker - Journal of insect behavior, 1999 - Springer
Flight-tunnel experiments were conducted using Helicoverpa zea males to determine whether or not (Z)-11-hexadecen-1-ol (Z11-16:OH), a compound emitted by another heliothine …
RR Heath, ER Mitchell, J Cibrian Tovar - Journal of chemical ecology, 1990 - Springer
Response of maleHeliothis subflexa to pheromone-baited traps containing blends of tetradecanal, (Z)-9-tetradecanal, hexadecanal, (Z)-7-hexadecenal, (Z)-9-hexadecenal, (Z)-11-…
TN Shaver, DE Hendricks, JD Lopez - Journal of chemical ecology, 1989 - Springer
Field studies were conducted to determine the effect of (Z)-11-hexadecen-1-ol (Z11-16∶ OH) on capture of tobacco budworm (TBW),Heliothis virescens (F.), males when added to two-…
DL Struble, GE Swailes, WF Steck… - The Canadian …, 1977 - cambridge.org
… commoides males were attracted to Z-9-tetradecen-1-yl acetate, Z-11-hexadecen-1-yl acetate, and Z-11-hexadecen-1-ol in ratios of 4:4:1 to 10:5:2. The attraction of this species was …
WF Steck, BK Bailey, EW Underhill… - Environmental …, 1976 - academic.oup.com
(Z)-9-tetradecenyl acetate admixed with (Z)-11-hexadecenyl acetate was found to be a powerful attractant for ♂ Eurois occulta moths. Mixtures containing 20–30% of the 2nd compound …
Number of citations: 29 0-academic-oup-com.brum.beds.ac.uk
DL Struble, GE Swailes - The Canadian Entomologist, 1977 - cambridge.org
Catches of male clover cutworm moths with Z-11-hexadecen-1-yl acetate containing 10.8 to 25.0% Z-11-hexadecen-1-ol decreased linearly as the percentage of alcohol increased. The …
SK Kang, CH Lee, JH Kim, JO Lee - Journal of the Korean …, 1988 - koreascience.kr
Synthesis and biological activity test are described for the (Z)-11-hexadecen-1-ol,(Z)-11-hexadecen-1-yl acetate, and (Z)-11-hexadecen-l-al, the sex pheromone of the diamond back …
Number of citations: 1 koreascience.kr
EW Underhill, WF Steck, MD Chisholm - The Canadian Entomologist, 1977 - cambridge.org
An abdominal tip extract of female bertha armyworm moths, Mamestra configurata (Walker), was found to contain two sex pheromone components. One corresponded to (Z)-11-…
PEA Teal, RR Heath, JH Tumlinson… - Journal of Chemical …, 1981 - Springer
Eight compounds were isolated from the sex pheromone gland ofHeliothis subflexa (Gn.) and identified as hexadecanal, (Z)-9-hexadecenal, (Z)-11-hexadecenal, (Z)-7-hexadecen-1-ol …
Number of citations: 110 0-link-springer-com.brum.beds.ac.uk

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